molecular formula C11H9N B1294476 2-Vinylquinoline CAS No. 772-03-2

2-Vinylquinoline

Cat. No. B1294476
CAS RN: 772-03-2
M. Wt: 155.2 g/mol
InChI Key: XUGNJOCQALIQFG-UHFFFAOYSA-N
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Description

2-Vinylquinoline is a chemical compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. The vinyl group attached to the quinoline nucleus at the 2-position indicates that this compound can serve as a versatile intermediate for various chemical reactions and syntheses, particularly in the formation of more complex quinoline derivatives.

Synthesis Analysis

The synthesis of 2-vinylquinoline derivatives can be achieved through several methods. One approach involves the reaction of 2-vinylanilines with diphosgene in acetonitrile to produce 2-chloroquinolines . Another method includes the palladium-catalyzed oxidative coupling of 2-vinylanilines and isocyanides, which yields 2-aminoquinolines . Additionally, a metal-free synthesis of 2-methylquinolines has been developed using anilines and vinyl ethers in the presence of iodine, showcasing the dual behavior of iodine species as both an oxidant and an activator .

Molecular Structure Analysis

The molecular structure of 2-vinylquinoline derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structures of two isomeric 8-hydroxyquinoline derivatives with quinoline groups were determined by X-ray crystallography, revealing their crystallization in different space groups and the presence of hydrogen bonds and intermolecular interactions that stabilize their structures .

Chemical Reactions Analysis

2-Vinylquinoline and its derivatives participate in a variety of chemical reactions. The catalytic asymmetric Povarov reaction using 3-methyl-2-vinylindoles leads to the formation of chiral indole-derived tetrahydroquinolines . Ruthenium(II)-catalyzed C-C/C-N coupling with vinylene carbonate results in fused quinazolinones . Furthermore, a domino alkenylation/amination/pyridination reaction of 2-vinylanilines with alkynes provides access to cyclopentaquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-vinylquinoline derivatives are influenced by their molecular structure and the substituents attached to the quinoline ring. For example, the synthesis and crystal structure analysis of 2-[2-(quinolin-2-yl)vinyl]-8-hydroxyquinoline and its isomer provide insights into their stability and potential intermolecular interactions . The biological activity of these compounds has also been investigated, showing effects on the proliferation of rat mesenchymal stem cells .

Safety And Hazards

2-Vinylquinoline may cause skin burns and severe and permanent damage to the digestive tract . It is recommended to handle it with care, avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

2-ethenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h2-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGNJOCQALIQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33638-30-1
Record name Quinoline, 2-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID4061123
Record name Quinoline, 2-ethenyl-
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Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Vinylquinoline

CAS RN

772-03-2
Record name 2-Ethenylquinoline
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Record name 2-Vinylquinoline
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Record name 2-Vinylquinoline
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Record name Quinoline, 2-ethenyl-
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Record name 2-vinylquinoline
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Record name 2-VINYLQUINOLINE
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Synthesis routes and methods I

Procedure details

A solution of 2-chloroquinoline (1 g, 6.11 mmol) and vinyl tributyl tin (2.69 mL, 9.17 mmol) in toluene (30 mL) was treated with Pd(PPh3)4 (0.706 g, 0.611 mmol) and heated to reflux for 1.5 h. The reaction mixture was concentrated and the resulting material was purified directly by gradient elution on silica gel (0 to 25% EtOAc in hexanes) to afford the title compound as a colorless oil (941 mg, 99%). All spectral data matched literature values.1 LRMS m/z (M+H) 156.1 found, 156.2 required. (1 Fakhfakh, M. A.; Franck, X.; Fournet, A.; Hocquemiller, R.; Figadère, B. Tetrahedron Lett. 2001, 42, 3847.)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.69 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.706 g
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

2-chloroquinoline (1-1) (1.00 g, 6.1 mmol) in toluene (25 mL) was sparged with N2 gas for 5 min, and tributyl(vinyl)stannane (2.52 g, 2.33 mL, 8.0 mmol) and tetrakis(triphenylphosphine)palladium (0.353 g, 0.31 mmol) were added. The mixture was heated at 125° C. for 1 h, then cooled and concentrated in vacuo. The residue was suspended in CH2Cl2 (20 mL) and purified by silica gel flash column chromatography (80 g cartridge), eluting with 0-30% EtOAc/hexanes over 20 min. The fractions containing the desired product (1-2) were pooled, and after solvent removal in vacuo, 700 mg (74%) of a clear oil were obtained. LC/MS: m/z (M+H)=156.0.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step Two
Quantity
0.353 g
Type
catalyst
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
207
Citations
谷本重夫, 今津昌久 - Journal of Synthetic Organic Chemistry, Japan, 1971 - jstage.jst.go.jp
I. 製 法 quinaldine51. 4g (0.36 mol), 37% formalin 49.39 (0.61 mol), エ タ ノー ル 289 お よび水 239 を 混 合 し, 湯 浴上 で 5~ 6 時 間還 流 煮 沸 す る (注 意 1). 減 圧 で 溶 媒 を完 全 に留 去 し …
Number of citations: 3 www.jstage.jst.go.jp
T Nakano, A Martin, C Rivas… - Journal of Heterocyclic …, 1977 - Wiley Online Library
… , 2-vinylquinoline gave a single photodimer whose structure and stereochemistry were also determined from the nmr and mass spectral evidence as (V). Irradiation of 2-vinylquinoline in …
Number of citations: 7 onlinelibrary.wiley.com
A Rigo, M Szwarc, G Sackmann - Macromolecules, 1971 - ACS Publications
… At this wavelength the extinction coefficients of 2-vinylquinoline and of segments of poly(2-vinylquinoline) are 370 and 150, respectively. The concentration of living polymers before the …
Number of citations: 8 pubs.acs.org
MR Gomez-Anton, JG Rodriguez, IF Pierola - Macromolecules, 1986 - ACS Publications
Emission, excitation, and absorption spectra of poly (2-vinylquinoline) and 2-methylquinoline solutions in dioxane-water mixtures have been measured as a function of the ionization …
Number of citations: 20 pubs.acs.org
LH Krull, DE Gibbs, M Friedman - Analytical Biochemistry, 1971 - Elsevier
… We have now evaluated 2vinylquinoline … free sulfhydryl groups were then reacted with 0.2 ml of 2-vinylquinoline … for the reaction require an equimolar concentration of 2-vinylquinoline …
Number of citations: 26 www.sciencedirect.com
C Bonsall, P Holt - Die Makromolekulare Chemie …, 1974 - Wiley Online Library
The syntheses of poly[1‐(1‐oxy‐2‐quinolyl)ethylene] [poly(2‐vinylquinoline 1‐oxide)] (1a) and of a number of methyl derivatives (1b—f) are described. Some of the polymers are …
Number of citations: 5 onlinelibrary.wiley.com
BL Bertagnolli, RT Wedding - The Journal of Nutrition, 1977 - Elsevier
… 2-vinylquinoline only. No spec tral evidence for the reaction of S-methylL-cysteine with 2-vinylquinoline … determined as a standard by the 2-vinylquinoline method under our con ditions …
Number of citations: 8 www.sciencedirect.com
Y Benito, JG Rodriguez, JG Baeza… - European polymer …, 1990 - Elsevier
Polymerizations of 2-vinylquinoline and 2-vinylnaphthalene were carried out with the AlEt 3 -VCl 3 system. The influence of the molar ratio of the catalyst system on conversion, for both …
Number of citations: 5 www.sciencedirect.com
E Morales, MR Gómez‐Antón… - Macromolecular …, 1994 - Wiley Online Library
… bhstract: Fluorescence spectra of atactic and isotactic poly-2-vinylquinoline and copolymers of 2-vinylquinoline and four non fluorescent comonomers have been measured as a …
Number of citations: 2 onlinelibrary.wiley.com
JF Cavins, LH Krull, M Friedman… - Journal of Agricultural …, 1972 - ACS Publications
… 2-vinylquinoline. 4-Vinylpyridine reacts with cysteine to produce S-/3-(4-pyridylethyl)… 2-Vinylquinoline reacts with liberated sulfhydryls under conditions similar to those for 4vmylpyridine …
Number of citations: 28 pubs.acs.org

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